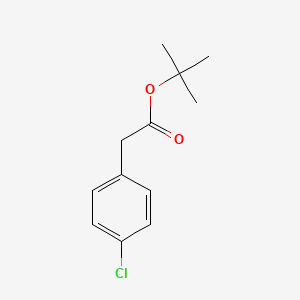
(4-氯苯基)乙酸叔丁酯
描述
(4-Chlorophenyl)acetic acid tert-butyl ester, commonly known as 4-CPA, is an organic compound that is widely used in the field of organic synthesis and laboratory experiments. It is a white crystalline solid that is soluble in a variety of organic solvents. 4-CPA is a versatile reagent that has been used for a variety of chemical syntheses, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 4-CPA has been used as a catalyst in a variety of reactions, as well as for the preparation of heterocyclic compounds.
科学研究应用
合成化学应用
"(4-氯苯基)乙酸叔丁酯"及其衍生物广泛用于合成化学中,用于制备各种化合物。例如,从 2-氯-6-硝基甲苯合成 4-氯吲哚-3-乙酸及其酯类展示了该化合物在生产具有显着生物活性的植物生长调节剂中的作用。已发现这些合成的化合物对燕麦胚芽鞘具有很强的伸长活性,并能诱导植物生根,突出了它们在农业科学中的潜力 (Katayama, 2000)。
材料科学应用
在材料科学中,包括 "(4-氯苯基)乙酸叔丁酯" 在内的叔丁酯被探索用于在聚合过程中作为链转移剂的作用。例如,已证明叔丁酯在乙烯基醚和环氧乙烷的阳离子共聚中有效地充当链转移剂,这对于设计具有特定端基官能度的聚合物至关重要 (Hotta, Kanazawa, & Aoshima, 2020)。
作用机制
Target of Action
It’s worth noting that its close relative, 4-chlorophenylacetic acid, has been reported to possess anticancer properties .
Mode of Action
It’s known that tert-butyl esters can generate acid chloride intermediates in situ when reacted with a chlorinating agent and a catalyst . These intermediates can then react with various alcohols and amines to afford the corresponding esters and amides .
Biochemical Pathways
strain CBS3 , suggesting that it may interact with microbial metabolic pathways.
Pharmacokinetics
The compound’s molecular weight (2267 g/mol ) and its tert-butyl ester group suggest that it may have good lipophilicity, which could potentially enhance its absorption and distribution in the body.
Result of Action
Related compounds such as 4-chlorophenylacetic acid have been reported to possess anticancer properties , suggesting that this compound may also have potential therapeutic effects.
生化分析
Biochemical Properties
(4-Chlorophenyl)acetic acid tert-butyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in proteomics research to study protein interactions and functions . The nature of these interactions often involves binding to specific sites on proteins, which can alter their activity and function. This compound’s ability to interact with different biomolecules makes it a valuable tool in biochemical studies.
Cellular Effects
The effects of (4-Chlorophenyl)acetic acid tert-butyl ester on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, (4-Chlorophenyl)acetic acid tert-butyl ester exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and alterations in cellular functions . The compound’s ability to interact with various molecular targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Chlorophenyl)acetic acid tert-butyl ester can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity . Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular processes.
Dosage Effects in Animal Models
The effects of (4-Chlorophenyl)acetic acid tert-butyl ester vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular functions and potential toxic effects . Studies have identified threshold effects and adverse effects at high doses, highlighting the importance of dosage in experimental settings.
Metabolic Pathways
(4-Chlorophenyl)acetic acid tert-butyl ester is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, making the compound a useful tool for studying metabolic processes.
Transport and Distribution
The transport and distribution of (4-Chlorophenyl)acetic acid tert-butyl ester within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s overall effects on cellular functions.
Subcellular Localization
The subcellular localization of (4-Chlorophenyl)acetic acid tert-butyl ester is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
tert-butyl 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXMKJURRKNXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-4-nitro-1H-pyrazol-5-amine](/img/structure/B3035476.png)
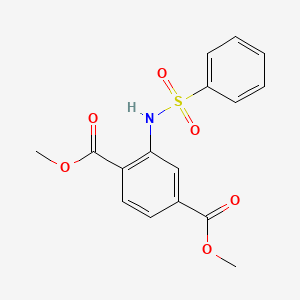
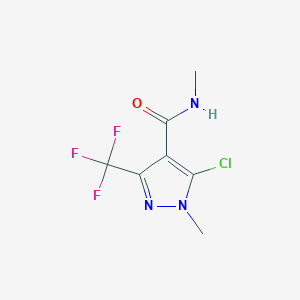
![2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline](/img/structure/B3035481.png)
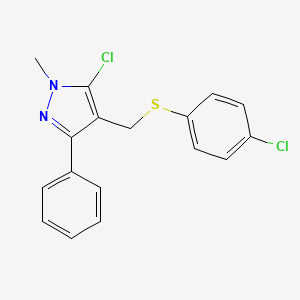
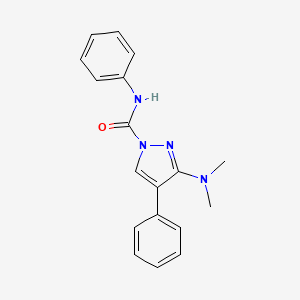
![[(E)-[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-chloroacetate](/img/structure/B3035487.png)
![5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3035488.png)
![3-chloro-2-{1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazol-4-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3035489.png)
![2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole](/img/structure/B3035491.png)

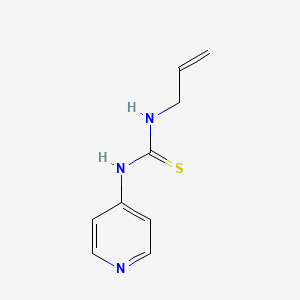
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B3035498.png)
